N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the furan-2-yl ethylamine intermediate: This can be achieved by reacting furan-2-carboxaldehyde with an appropriate amine under reductive amination conditions.
Sulfonylation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated product.
Coupling with ethanediamide: The final step involves coupling the sulfonylated intermediate with 4-methoxybenzylamine and ethanediamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide
- N-[2-(4-chlorobenzenesulfonyl)-2-(pyridin-2-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide
Uniqueness
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide is unique due to the presence of both furan and sulfonyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it distinct from other similar compounds and may result in unique properties and applications.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6S/c1-30-17-8-4-15(5-9-17)13-24-21(26)22(27)25-14-20(19-3-2-12-31-19)32(28,29)18-10-6-16(23)7-11-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJWWSRDWIFUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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